molecular formula C14H13N5O2 B2611495 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034437-71-1

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2611495
CAS No.: 2034437-71-1
M. Wt: 283.291
InChI Key: VTVJBKBFHRFJQS-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a triazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Coupling of the Phenyl and Triazole Rings: The phenyl ring can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the isoxazole ring with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl, triazole, or isoxazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including apoptosis and cell proliferation.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities, but differ in their additional functional groups and overall structure.

    Isoxazole Derivatives: These compounds contain the isoxazole ring and exhibit similar chemical reactivity, but may have different biological targets and applications.

    Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various medicinal and industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(13-6-7-17-21-13)18-12(10-19-15-8-9-16-19)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVJBKBFHRFJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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